molecular formula C21H19N5O3 B2761285 N-(4-氧代-1-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-2-苯氧基丙酰胺 CAS No. 900008-14-2

N-(4-氧代-1-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-2-苯氧基丙酰胺

货号 B2761285
CAS 编号: 900008-14-2
分子量: 389.415
InChI 键: PDKMVHDTIGINCH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a tolyl group, which is a functional group derived from toluene and has the general formula CH3C6H4-R .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings (pyrazolo[3,4-d]pyrimidine and phenyl rings). The exact structure would depend on the positions of the various substituents on these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the tolyl group could potentially make the compound more hydrophobic .

科学研究应用

合成与生物活性

吡唑并[3,4-d]嘧啶已通过多种方法合成,重点在于提高其结构多样性和生物活性。一种方法涉及高温糖基化过程,以产生具有潜在抗病毒和抗肿瘤活性的核糖核苷。例如,该家族中的化合物已显示出对麻疹的显着活性,并在体外对白血病细胞系显示出中等的抗肿瘤活性 (Petrie 等,1985)。此外,新型吡唑并嘧啶衍生物已被评估为抗癌和抗 5-脂氧合酶剂,表明了开发新治疗剂的广阔前景 (Rahmouni 等,2016)

药理特性

吡唑并[3,4-d]嘧啶的药理探索揭示了它们作为腺苷受体拮抗剂的潜力,提供了对其作用机制和治疗潜力的见解。一种特定化合物在 A1 腺苷受体上表现出的拮抗活性明显高于茶碱,强调了靶向药理干预的潜力 (Quinn 等,1991)。此外,已经探索了这些化合物的结构修饰以增强其抗炎特性,同时最大限度地减少溃疡性活性,凸显了更安全抗炎药的潜力 (Auzzi 等,1983)

抗肿瘤和抗菌潜力

吡唑并[3,4-d]嘧啶的抗肿瘤和抗菌潜力已被广泛研究,其中一些衍生物对各种癌细胞系和微生物病原体表现出显着的活性。例如,某些衍生物已表现出对 MCF-7 乳腺腺癌细胞系的优异体外抗肿瘤活性,以及高抗菌和抗氧化活性 (Farag & Fahim,2019)。另一项研究重点是合成吡唑并[1,5-a]嘧啶衍生物,评估其对各种植物病原真菌的抗真菌能力,证明了这些化合物的广谱生物活性 (Zhang 等,2016)

未来方向

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

属性

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-8-10-16(11-9-14)26-19-18(12-23-26)21(28)25(13-22-19)24-20(27)15(2)29-17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKMVHDTIGINCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。